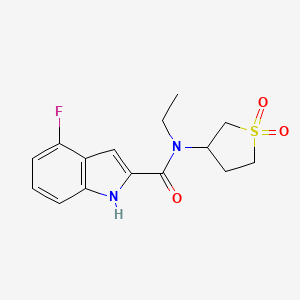![molecular formula C16H18N2O B6639336 Cyclobutyl(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone](/img/structure/B6639336.png)
Cyclobutyl(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutyl(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a unique method that involves the reaction of cyclobutanone and 1,3,4,9-tetrahydropyrido[3,4-b]indole.
Wirkmechanismus
The mechanism of action of Cyclobutyl(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone is not fully understood. However, it is believed that this compound exerts its effects by inhibiting various enzymes and signaling pathways that are involved in cancer growth and inflammation.
Biochemical and Physiological Effects:
Cyclobutyl(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone has been shown to have various biochemical and physiological effects. This compound has been found to reduce the expression of various pro-inflammatory cytokines, such as TNF-α and IL-1β. Additionally, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Cyclobutyl(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone in lab experiments is its unique structure, which allows for targeted inhibition of specific enzymes and signaling pathways. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Cyclobutyl(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone. One potential direction is the development of more efficient synthesis methods that can produce larger quantities of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research. Finally, future studies may focus on the development of more soluble analogs of this compound that can be used in a wider range of experiments.
In conclusion, Cyclobutyl(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone is a novel compound that has shown potential applications in various fields of scientific research. This compound has unique biochemical and physiological effects, and it has been studied for its anti-cancer and anti-inflammatory properties. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of Cyclobutyl(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone involves a two-step process. The first step involves the reaction of cyclobutanone and 1,3,4,9-tetrahydropyrido[3,4-b]indole in the presence of a catalyst. The second step involves the purification of the product using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
Cyclobutyl(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone has shown potential applications in various fields of scientific research. This compound has been studied for its anti-cancer properties, and it has been found to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its anti-inflammatory properties, and it has been found to reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
cyclobutyl(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c19-16(11-4-3-5-11)18-9-8-13-12-6-1-2-7-14(12)17-15(13)10-18/h1-2,6-7,11,17H,3-5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCKHKWMJDHKQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC3=C(C2)NC4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-[1-(2-Methoxy-5-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine](/img/structure/B6639313.png)

![N-[2-(cyclohexen-1-yl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B6639343.png)
![4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6639347.png)